molecular formula C9H13Cl3N2 B13475261 2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride

2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride

Cat. No.: B13475261
M. Wt: 255.6 g/mol
InChI Key: ALYOUWXOEJLXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H13Cl3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride typically involves the chlorination of 5,6,7,8-tetrahydroquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinolines, which can have different biological and pharmacological properties .

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and amine groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C9H13Cl3N2

Molecular Weight

255.6 g/mol

IUPAC Name

2-chloro-5,6,7,8-tetrahydroquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C9H11ClN2.2ClH/c10-9-7(11)5-6-3-1-2-4-8(6)12-9;;/h5H,1-4,11H2;2*1H

InChI Key

ALYOUWXOEJLXGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)N)Cl.Cl.Cl

Origin of Product

United States

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